2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate
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Overview
Description
2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate is a chemical compound known for its potential applications in various fields, including pharmaceuticals and industrial chemistry. It is a derivative of diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID). This compound is characterized by its molecular formula C17H17Cl2NO4 and a molecular weight of 370.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate typically involves the esterification of diclofenac with glycerol. The reaction is carried out under controlled conditions to ensure high yield and purity. The process generally includes the following steps:
Activation of Diclofenac: Diclofenac is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification: The activated diclofenac is then reacted with glycerol in an appropriate solvent, such as dichloromethane, under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2) are used under controlled conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential anti-inflammatory and analgesic properties.
Medicine: Explored for its potential use in drug formulations, particularly in the treatment of inflammatory conditions.
Mechanism of Action
The mechanism of action of 2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate is similar to that of diclofenac. It primarily inhibits the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins play a key role in inflammation and pain signaling. By inhibiting COX, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Diclofenac: The parent compound, widely used as an NSAID.
Aceclofenac: A derivative of diclofenac with similar anti-inflammatory properties.
Methyl 2-[2-[(2,6-Dichlorophenyl)amino]phenyl]acetate: Another ester derivative of diclofenac .
Uniqueness
2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate is unique due to its glycerol ester moiety, which may confer different pharmacokinetic properties compared to other diclofenac derivatives. This structural modification can potentially enhance its solubility, stability, and bioavailability .
Properties
Molecular Formula |
C17H17Cl2NO4 |
---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 2-[2-(2,6-dichloroanilino)phenyl]acetate |
InChI |
InChI=1S/C17H17Cl2NO4/c18-13-5-3-6-14(19)17(13)20-15-7-2-1-4-11(15)8-16(23)24-10-12(22)9-21/h1-7,12,20-22H,8-10H2 |
InChI Key |
OTUGERIPASTWJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OCC(CO)O)NC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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